- Preparation of novel polycyclic compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,

Cas no 92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate)

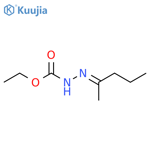

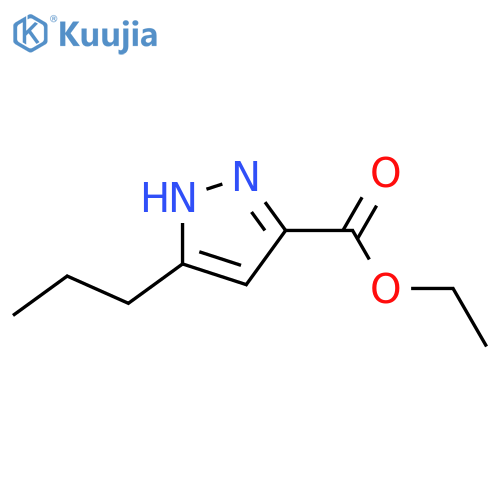

92945-27-2 structure

Nombre del producto:Ethyl 5-Propyl-1H-pyrazole-3-carboxylate

Número CAS:92945-27-2

MF:C9H14N2O2

Megavatios:182.219662189484

MDL:MFCD08700607

CID:61591

PubChem ID:7365260

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- Ethyl 3-propyl-1H-pyrazole-5-carboxylate

- 3-n-Propylpyrazole-5-carboxylic acid ethyl ester

- Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate

- Ethyl 3-n-propylpyrazole-5-carboxylate

- Ethyl 5-propyl-1H-pyrazole-3-carboxylate

- ETHYL 5-PROPYLPYRAZOLE-3-CARBOXYLATE

- 1H-Pyrazole-3-carboxylic acid, 5-propyl-, ethyl ester

- 5-Propyl-2H-pyrazole-3-carboxylic acid ethyl ester

- ethyl 3-propylpyrazole-5-carboxylate

- 5-propyl-1H-pyrazole-3-carboxylic acid ethyl ester

- PubChem22736

- 3-Propyl

- 3-n-Propylpyrazol-5-carboxylic acid ethyl ester

- Ethyl 3-propyl-1H-5-pyrazole carboxylate

- ALBB-013317

- 92945-27-2

- SCHEMBL1359

- MFCD08700607

- Ethyl5-Propylpyrazole-3-carboxylate

- MB02232

- SUALHSUMUQQLJP-UHFFFAOYSA-N

- Ethyl 3-Propyl-1H-pyrazole-5-carboxylate; Ethyl 3-n-Propylpyrazole-5-carboxylate; Ethyl 5-n-Propyl-1H-pyrazole-3-carboxylate;

- AKOS000135923

- s10518

- MFCD02093950

- AS-15765

- CS-W017103

- AKOS006229760

- SY019799

- EN300-7389973

- AC-4744

- DTXSID40428567

- Ethyl 5-Propyl-1H-pyrazole-3-carboxylate

-

- MDL: MFCD08700607

- Renchi: 1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)

- Clave inchi: SUALHSUMUQQLJP-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=C(CCC)NN=1)OCC

- Brn: 7634535

Atributos calculados

- Calidad precisa: 182.10600

- Masa isotópica única: 182.105527694g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 5

- Complejidad: 173

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2

- Recuento de constructos de variantes mutuas: 4

- Superficie del Polo topológico: 55

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Not determined

- Denso: 1.106

- Punto de fusión: 48-50°C

- Punto de ebullición: 331.1℃ at 760 mmHg

- Punto de inflamación: 331.1 °C at 760 mmHg

- PSA: 54.98000

- Logp: 1.53890

- Disolución: Not determined

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H315; H319; H335

- Declaración de advertencia: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Instrucciones de Seguridad: S22-S24/25

- Nivel de peligro:IRRITANT

- Condiciones de almacenamiento:Store at room temperature

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Datos Aduaneros

- Código HS:2933199090

- Datos Aduaneros:

China Customs Code:

2933199090Overview:

2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032587-25g |

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |

92945-27-2 | 98% | 25g |

¥2239 | 2024-05-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17687-25g |

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% |

92945-27-2 | 98% | 25g |

¥6418.00 | 2022-10-14 | |

| abcr | AB168356-25 g |

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98%; . |

92945-27-2 | 98% | 25g |

€368.00 | 2023-05-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E14720-25g |

Ethyl 5-Propylpyrazole-3-carboxylate |

92945-27-2 | 98% | 25g |

¥2426.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E14720-1g |

Ethyl 5-Propylpyrazole-3-carboxylate |

92945-27-2 | 98% | 1g |

¥179.0 | 2023-09-08 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-279131-1g |

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, |

92945-27-2 | 1g |

¥511.00 | 2023-09-05 | ||

| Fluorochem | 047977-1g |

Ethyl 3-n-propylpyrazole-5-carboxylate |

92945-27-2 | 98% | 1g |

£27.00 | 2022-03-01 | |

| TRC | E925890-250mg |

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |

92945-27-2 | 250mg |

$ 52.00 | 2023-09-07 | ||

| Apollo Scientific | OR318012-25g |

Ethyl 3-propyl-1H-pyrazole-5-carboxylate |

92945-27-2 | 98% | 25g |

£293.00 | 2025-02-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17687-1g |

Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate, 98% |

92945-27-2 | 98% | 1g |

¥488.00 | 2022-10-14 |

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Trifluoroacetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, rt

1.2 Reagents: Acetic acid , Hydrazine

1.2 Reagents: Acetic acid , Hydrazine

Referencia

- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, Hecheng Huaxue, 2002, 10(3), 257-259

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Sodium methoxide ; 2 °C; 0 °C; 5 °C → 0 °C; 0 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 55 °C; 2 h, 55 °C; 55 °C → 10 °C

1.2 Solvents: Ethyl acetate ; 20 min, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C

1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C

1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2

1.2 Solvents: Ethyl acetate ; 20 min, 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C

1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C

1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C

1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2

Referencia

- Preparation of pyrazolopyrimidinones for the treatment of impotence, India, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C

Referencia

- Novel hydroxamic acid compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Hydrazine Solvents: Acetic acid

Referencia

- Synthesis of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide, Zhongguo Yiyao Gongye Zazhi, 2000, 31(9), 419-420

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C

Referencia

- Preparation of deuterated 3-(dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamides as phosphodiesterase PDE5 inhibitors., United States, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Sodium Solvents: Ethanol

1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux

1.3 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- Novel process for synthesizing 4-amino-1-methyl-3-propylpyrazolyl-5-formamide, Jingxi Yu Zhuanyong Huaxuepin, 2004, 12(5), 12-13

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Hydrazine sulfate (1:?) , Sodium hydroxide , Hydrazine hydrate (1:1) Solvents: Water ; 2 h, pH 7, 60 °C

Referencia

- Synthesis of 1H-3-n-propyl-pyrazole-5-carboxylic acid ethyl ester, Beijing Gongshang Daxue Xuebao, 2002, 20(4), 11-13

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C

1.2 -78 °C; 16 h, -78 °C → 20 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C

1.2 -78 °C; 16 h, -78 °C → 20 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C

Referencia

- Synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates by one-pot cyclization of hydrazone dianions with diethyl oxalate, Tetrahedron, 2008, 64(9), 2207-2215

Synthetic Routes 10

Condiciones de reacción

1.1 Catalysts: Diethylamine Solvents: Dimethyl sulfoxide ; 24 h, rt

Referencia

- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds, Chemistry - A European Journal, 2013, 19(23), 7555-7560

Synthetic Routes 11

Condiciones de reacción

1.1 Catalysts: Pyrrolidine Solvents: Dimethyl sulfoxide ; 12 h, rt

Referencia

- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C

Referencia

- 3-(Dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide derivatives as phosphodiesterase inhibitors, United States, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1)

1.2 Reagents: Sodium carbonate

1.2 Reagents: Sodium carbonate

Referencia

- Process for synthesizing ethyl 5-propylpyrazole-3-carboxylate, China, , ,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C

1.2 -78 °C; 16 h, -78 °C → 20 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C

1.2 -78 °C; 16 h, -78 °C → 20 °C

1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C

1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C

Referencia

- One-pot synthesis of pyrazole-5-carboxylates by cyclization of hydrazone 1,4-dianions with diethyl oxalate, Tetrahedron Letters, 2007, 48(20), 3591-3593

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Sodium Solvents: Ethanol

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid

Referencia

- Improved process for the synthesis of 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide, Zhongguo Yiyao Gongye Zazhi, 2001, 32(7), 319-320

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 0 °C; 8 h, 0 °C → reflux; cooled

Referencia

- Pyrazolo[4,3-d]pyrimidine derivative as highly selective and long-acting PDE5 modulators and their preparation, United States, , ,

Synthetic Routes 17

Condiciones de reacción

1.1 Reagents: Sodium ethoxide ; 2.5 h, rt; rt → 60 °C; 1 h, 60 °C

1.2 Reagents: Acetic acid , Hydrazine

1.2 Reagents: Acetic acid , Hydrazine

Referencia

- Synthesis of 1-methyl-3-n-propylpyrazole-5-carboxylic acid, Huaxue Shijie, 2002, 43(4), 208-210

Synthetic Routes 18

Condiciones de reacción

1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 8 h, 0 °C → reflux

Referencia

- Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor, Journal of Medicinal Chemistry, 2003, 46(18), 3945-3951

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Hydrazine Solvents: Ethanol

Referencia

- Preparation of N-benzylpyrrole, -pyrazole, and - triazole derivatives as angiotensin II antagonists and as antihypertensives, European Patent Organization, , ,

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Raw materials

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Preparation Products

Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Literatura relevante

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate) Productos relacionados

- 78208-72-7(ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate)

- 834869-10-2(3-Ethyl-5-pyrazolcarboxylic acid methyl ester)

- 1536984-16-3(2-bromo-3,5-dichlorothiophene)

- 65043-22-3(2-(((1H-Inden-7-yl)oxy)methyl)morpholine hydrochloride)

- 850746-07-5(2-2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl-5-(2-fluorophenyl)methoxyphenol)

- 919727-98-3(8-[(dimethylazaniumyl)methyl]-3-(4-methoxyphenyl)-5-methyl-4-oxochromen-7-olate)

- 1805614-32-7(Methyl 6-(aminomethyl)-4-(difluoromethyl)-3-iodopyridine-2-acetate)

- 1567862-02-5((1S)-1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine)

- 2229401-57-2(3-{imidazo1,2-apyrazin-3-yl}-3-methylbutanoic acid)

- 58564-87-7(rac-(1R,2R,4S)-7-oxabicyclo2.2.1heptan-2-amine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:92945-27-2)Ethyl 5-Propyl-1H-pyrazole-3-carboxylate

Pureza:99%

Cantidad:25g

Precio ($):298.0